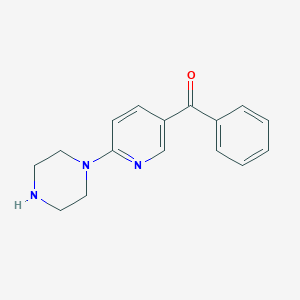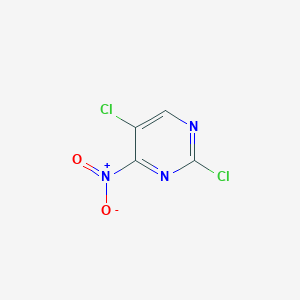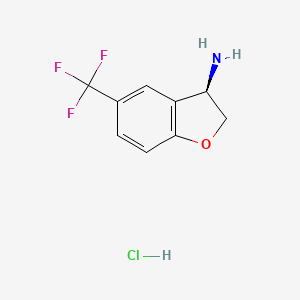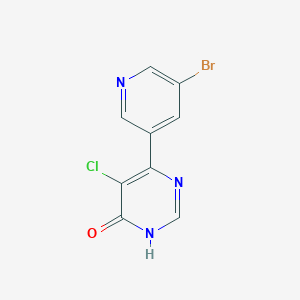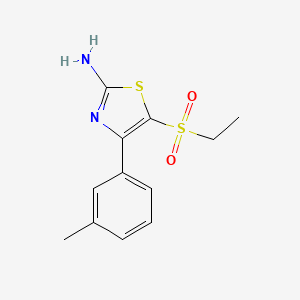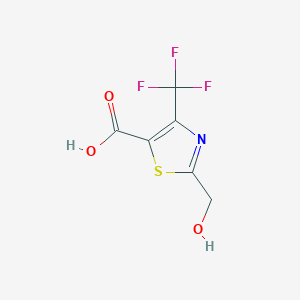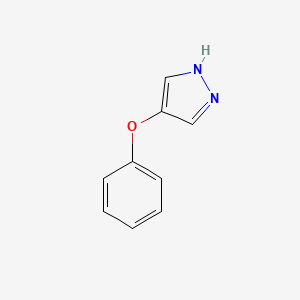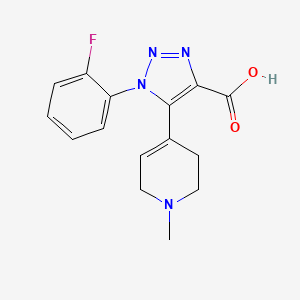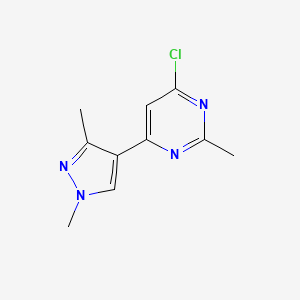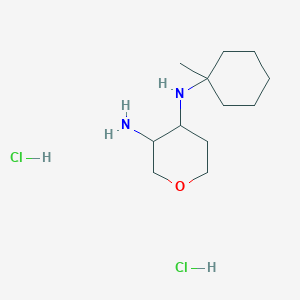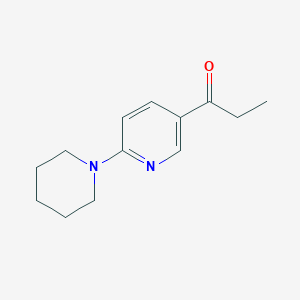
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on ist eine heterocyclische Verbindung, die zur Pyrimidin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms an der 5. Position und einer 4-Methoxyphenylgruppe an der 6. Position des Pyrimidinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 4-Methoxybenzaldehyd und 5-Brompyrimidin.
Kondensationsreaktion: Der 4-Methoxybenzaldehyd unterliegt einer Kondensationsreaktion mit 5-Brompyrimidin in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3), um die Zwischenverbindung zu bilden.
Cyclisierung: Die Zwischenverbindung unterliegt einer Cyclisierung unter sauren oder basischen Bedingungen, um das Endprodukt, 5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on, zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen. Diese Verfahren beinhalten oft:
Katalysatoren: Die Verwendung von Katalysatoren wie Palladium oder Kupfer, um die Reaktionsgeschwindigkeit zu erhöhen.
Lösungsmittel: Die Auswahl geeigneter Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) zur Erleichterung der Reaktion.
Reinigung: Techniken wie Umkristallisation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 5. Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um reduzierte Derivate zu bilden.
Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen wie Suzuki- oder Heck-Kopplung teilnehmen, um Biaryl-Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen substituierte Pyrimidine, oxidierte Derivate und Biaryl-Verbindungen.
Wissenschaftliche Forschungsanwendungen
5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Es wird auf sein Potenzial als Antikrebs-, Antiviral- und antimikrobielles Mittel untersucht.
Biologische Forschung: Es wird als Sonde verwendet, um Enzymwechselwirkungen und zelluläre Pfade zu untersuchen.
Materialwissenschaften: Es wird auf sein Potenzial für die Verwendung in organischer Elektronik und Photonik untersucht.
Chemische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-2-(4-Methoxyphenyl)pyrimidin: Ähnliche Struktur, aber unterschiedliches Substitutionsschema.
6-(4-Methoxyphenyl)pyrimidin-4(3H)-on: Fehlt das Bromatom.
5-Brom-6-phenylpyrimidin-4(3H)-on: Fehlt die Methoxygruppe.
Einzigartigkeit
5-Brom-6-(4-Methoxyphenyl)pyrimidin-4(3H)-on ist einzigartig aufgrund des Vorhandenseins sowohl des Bromatoms als auch der 4-Methoxyphenylgruppe, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-8-4-2-7(3-5-8)10-9(12)11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
WIDQNBISWOCAIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


